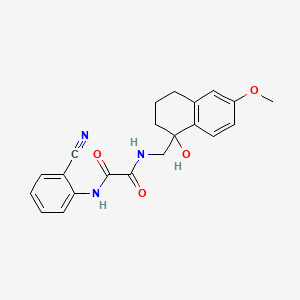

N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-28-16-8-9-17-14(11-16)6-4-10-21(17,27)13-23-19(25)20(26)24-18-7-3-2-5-15(18)12-22/h2-3,5,7-9,11,27H,4,6,10,13H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUAREUUHBGXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=CC=C3C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula : C20H22N2O3

- Molecular Weight : Approximately 350.4 g/mol

- Functional Groups : Includes an oxalamide functional group, hydroxyl groups, and aromatic rings.

The structural representation of the compound can be summarized as follows:

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

- Reagents : Utilization of substituted phenyl compounds and oxalic acid derivatives.

- Solvents : Common solvents include dimethylformamide (DMF) and dichloromethane.

- Catalysts : Triethylamine is often used to facilitate the reactions.

- Optimization : Reaction conditions such as temperature and time are optimized for yield and purity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound can act as a hydrogen donor in redox reactions, potentially neutralizing free radicals and contributing to its therapeutic effects in various biological systems.

Antitumor Activity

Preliminary studies have suggested that related compounds demonstrate potent antitumor activity. For instance, a compound structurally similar to this compound was evaluated for its effects on cancer cell lines. The findings are summarized in the table below:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100% | 8.26 |

These results indicate that the compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases .

The mechanism of action involves interaction with biological targets through functional groups present in the molecule. Notably:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase in HepG2 cells.

- Apoptosis Induction : It triggers apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Case Studies

Recent studies have focused on the effects of this compound on various cancer cell lines:

Study Findings

In a study assessing its effects on HepG2 cells:

-

Cell Viability Assay : The MTT assay demonstrated significant inhibition of cell growth at varying concentrations.

Apoptosis Detection

Apoptosis was assessed using flow cytometry and Western blot analysis:

- Western Blot Results : Indicated upregulation of Bax and downregulation of Bcl-2 following treatment with the compound.

This suggests a concentration-dependent effect leading to increased apoptosis rates in treated cells .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides in were synthesized as HIV entry inhibitors. For example:

- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (MW: 478.14) features a thiazole-piperidine hybrid substituent at N1 and a 4-chlorophenyl group at N2. Its antiviral activity is attributed to interactions with the CD4-binding site of HIV gp120 .

- Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (MW: 422.12) has a pyrrolidine-thiazole substituent.

Key Differences :

- The target compound lacks the thiazole or piperidine moieties found in these antiviral agents.

Enzyme Inhibitors and Metabolic Stability

highlights oxalamides targeting cytochrome P450 4F11 and stearoyl coenzyme A desaturase:

Key Differences :

- The target compound’s tetrahydronaphthalenyl group introduces a bulky, fused aromatic system absent in these inhibitors, which may sterically hinder enzyme interactions.

- The hydroxy and methoxy groups on the tetrahydronaphthalenyl moiety could improve aqueous solubility compared to purely aromatic substituents.

Flavor-Enhancing Oxalamides

, and 9 describe S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist approved as a flavoring agent (FEMA 4233). S336’s methoxy and pyridyl groups enable strong binding to the TAS1R1/TAS1R3 taste receptor .

Key Differences :

- The target compound’s 2-cyanophenyl group replaces S336’s 2,4-dimethoxybenzyl group, likely reducing receptor affinity due to the absence of methoxy substituents.

- The tetrahydronaphthalenyl group lacks the pyridyl-ethyl chain critical for S336’s umami activity.

Structural Analogues with Similar Backbones

and describe compounds with tetrahydronaphthalenyl or indole groups:

Key Differences :

- The target compound’s 6-methoxy group on the tetrahydronaphthalenyl ring may enhance metabolic stability compared to the unsubstituted analog in .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide?

- Methodological Answer :

- Stepwise coupling : Use oxalyl chloride to activate carboxylic acid intermediates, followed by sequential amine coupling. For example, describes coupling chlorophenyl and thiazole derivatives via oxalamide linkages, achieving 35–53% yields using LC-MS and NMR for purity validation .

- Protecting group management : The hydroxyl and methoxy groups in the tetrahydronaphthalene moiety require protection (e.g., acetyl or benzyl groups) during synthesis to avoid side reactions. highlights similar protocols for benzyloxy-protected oxalamides .

- Purification : Employ silica gel chromatography and recrystallization (e.g., ethyl acetate/hexane) to isolate stereoisomers, as seen in for resolving diastereomeric mixtures .

Q. How can structural confirmation be reliably achieved for this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. For instance, reports δH 7.41–8.35 ppm for aromatic protons and δH 5.48 ppm for hydroxyl groups, while δC 165–170 ppm confirms oxalamide carbonyls .

- Mass spectrometry : Use LC-APCI+/ESI+ to verify molecular ions (e.g., [M+H]+). demonstrates HRMS for exact mass validation (e.g., deviation < 2 ppm) .

- HPLC purity : Ensure >90% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) as in .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Enzyme inhibition : Screen against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., ’s protocols for oxalamide-based sEH inhibitors) .

- Antiviral activity : Test HIV-1 entry inhibition via pseudovirus assays, as in , with IC values calculated using dose-response curves .

- Cytotoxicity : Use MTT assays on HEK293 or HeLa cells to assess therapeutic index (e.g., ’s approach for IC vs. CC comparisons) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Modify the 2-cyanophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the tetrahydronaphthalene moiety (e.g., adjust hydroxyl/methoxy positions). shows how phenylpropyl vs. fluorophenyl groups alter sEH inhibition potency by >10-fold .

- Stereochemical analysis : Resolve enantiomers via chiral HPLC (e.g., ’s use of chiral columns for thiazole derivatives) and compare bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like HIV-1 gp120 or sEH, correlating with experimental IC data .

Q. How should contradictory data in biological assays be addressed?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., ’s use of 50 °C NMR to resolve dynamic effects) .

- Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if pseudovirus data conflict, as in ’s multi-assay approach .

- Batch analysis : Check compound stability (e.g., HPLC-MS for degradation products) and stereochemical integrity over time .

Q. What strategies optimize metabolic stability without compromising potency?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups on the hydroxyl moiety to enhance bioavailability, as seen in for phenol-containing inhibitors .

- CYP450 profiling : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., ’s focus on CYP4F11 activation) and modify labile sites .

- LogP adjustment : Introduce polar groups (e.g., sulfonamides) to reduce LogP from >3 to 1–2, improving solubility while retaining target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.